diethyl phenethylamidophosphate
Overview
Description
diethyl phenethylamidophosphate is an organophosphorus compound with the chemical formula C14H22NO4P and a molecular weight of 307.3 g/mol . It is a colorless to yellowish gelatinous liquid with a special ammonia odor . This compound belongs to the class of phosphoramidates, which are known for their single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom .
Preparation Methods
The synthesis of diethyl phenethylphosphoramidate can be achieved through various methods. One common synthetic route involves the reaction of diethyl phosphite with phenethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
diethyl phenethylamidophosphate undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like acetonitrile or dichloromethane, and controlled temperatures ranging from -20°C to 100°C . Major products formed from these reactions include phosphoramidate oxides, phosphine derivatives, and substituted phosphoramidates .
Scientific Research Applications
diethyl phenethylamidophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl phenethylphosphoramidate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site and blocking substrate access . The pathways involved in its action include phosphorylation and dephosphorylation processes, which are crucial for regulating various biological functions .
Comparison with Similar Compounds
diethyl phenethylamidophosphate can be compared with other similar compounds such as:
Diethyl phosphonate: Unlike diethyl phenethylphosphoramidate, diethyl phosphonate has a simpler structure and is primarily used as a precursor in the synthesis of other organophosphorus compounds.
Phenethylamine derivatives: These compounds share the phenethyl group but differ in their functional groups, leading to varied chemical and biological properties.
Properties
IUPAC Name |
N-diethoxyphosphoryl-2-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NO3P/c1-3-15-17(14,16-4-2)13-11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWJEGXXRLKMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NCCC1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206375 | |
Record name | Diethyl phenethylphosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57673-91-3 | |
Record name | Phosphoramidic acid, (2-phenylethyl)-, diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57673-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl phenethylphosphoramidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057673913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57673-91-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl phenethylphosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl phenethylphosphoramidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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